molecular formula C26H17ClF3N3O B10912606 (2E)-3-(1-benzyl-1H-indol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

(2E)-3-(1-benzyl-1H-indol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

Cat. No.: B10912606
M. Wt: 479.9 g/mol
InChI Key: DUQXJTYVXDAFEZ-LDADJPATSA-N
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Description

(E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a benzyl group, and a cyano group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Coupling with Cyano Group: The benzylated indole is reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.

    Final Coupling: The final step involves coupling the intermediate with 2-chloro-5-(trifluoromethyl)benzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indoles or cyano derivatives.

Scientific Research Applications

(E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide: shares similarities with other indole derivatives and cyano-containing compounds.

    Indole-3-carbinol: Known for its anti-cancer properties.

    3-Cyanoindole: Used in the synthesis of various pharmaceuticals.

Uniqueness

  • The unique combination of the indole core, benzyl group, and cyano group in (E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H17ClF3N3O

Molecular Weight

479.9 g/mol

IUPAC Name

(E)-3-(1-benzylindol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C26H17ClF3N3O/c27-22-11-10-20(26(28,29)30)13-23(22)32-25(34)18(14-31)12-19-16-33(15-17-6-2-1-3-7-17)24-9-5-4-8-21(19)24/h1-13,16H,15H2,(H,32,34)/b18-12+

InChI Key

DUQXJTYVXDAFEZ-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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